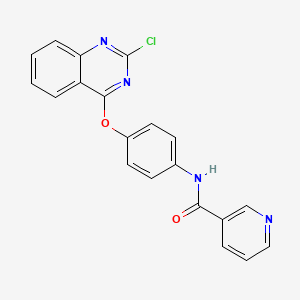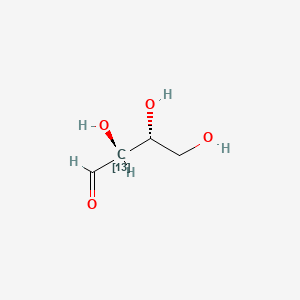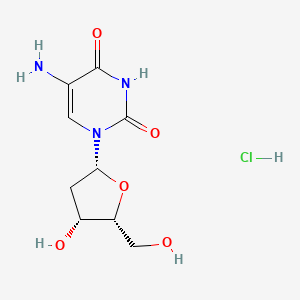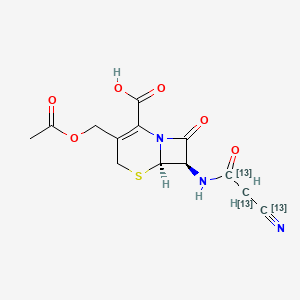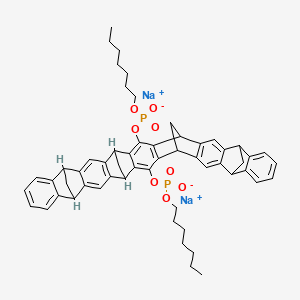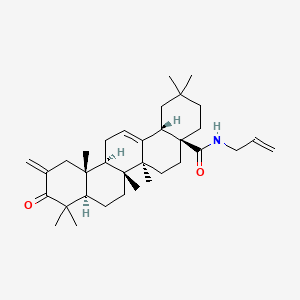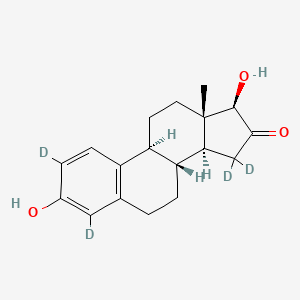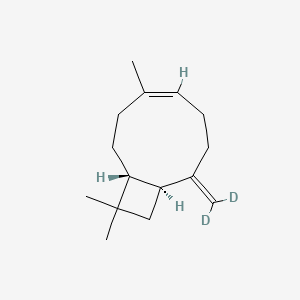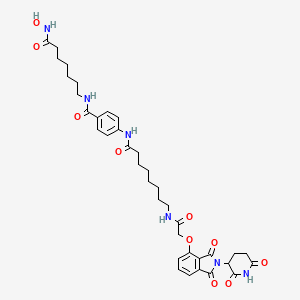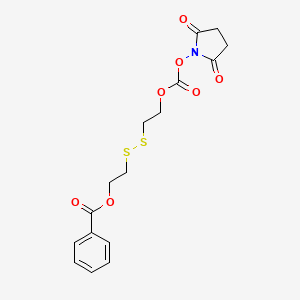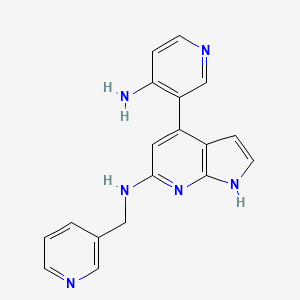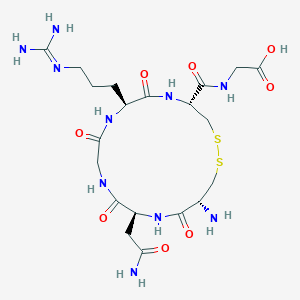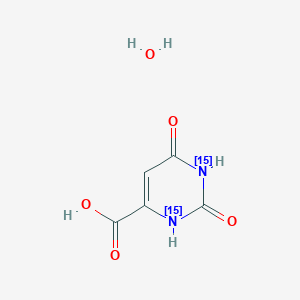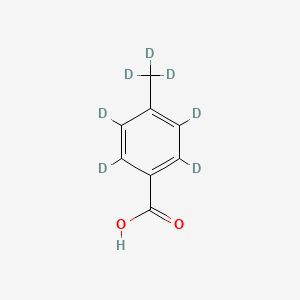
p-Toluic acid-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Toluic acid-d7: (4-Methylbenzoic acid-d7) is a deuterium-labeled derivative of p-Toluic acid. It is a substituted benzoic acid with the molecular formula C8HD7O2 and a molecular weight of 143.19 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound, which is valuable for tracing and quantifying chemical reactions and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Toluic acid-d7 can be synthesized through the deuteration of p-Toluic acid. One common method involves the oxidation of p-cymene with nitric acid, followed by deuterium exchange reactions . The reaction conditions typically include:
Oxidation: p-Cymene is oxidized using concentrated nitric acid at elevated temperatures.
Deuterium Exchange: The resulting p-Toluic acid undergoes deuterium exchange in the presence of deuterium oxide (D2O) or other deuterium sources.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high isotopic purity and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions: p-Toluic acid-d7 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to p-tolualdehyde-d7 or p-tolyl alcohol-d7.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sulfuric acid (H2SO4) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Terephthalic acid-d4.
Reduction: p-Tolualdehyde-d7, p-Tolyl alcohol-d7.
Substitution: p-Nitrotoluic acid-d7, p-Bromotoluic acid-d7.
Wissenschaftliche Forschungsanwendungen
p-Toluic acid-d7 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of p-Toluic acid-d7 primarily involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering the rate of metabolic reactions. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of chemical reactions involving hydrogen atoms . This property makes this compound valuable in studying metabolic pathways and drug metabolism .
Vergleich Mit ähnlichen Verbindungen
p-Toluic acid (4-Methylbenzoic acid): The non-deuterated form of p-Toluic acid-d7.
o-Toluic acid (2-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the ortho position.
m-Toluic acid (3-Methylbenzoic acid): An isomer of p-Toluic acid with the methyl group in the meta position.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying chemical reactions and metabolic pathways. The presence of deuterium can also influence the pharmacokinetic and metabolic profiles of compounds, making it a valuable tool in drug development and metabolic studies .
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
LPNBBFKOUUSUDB-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


